Cas no 1217862-64-0 (2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ol)

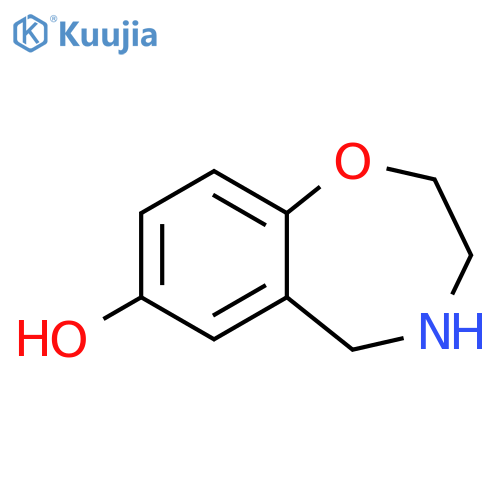

1217862-64-0 structure

商品名:2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ol

2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ol 化学的及び物理的性質

名前と識別子

-

- 2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ol

- 1,4-benzoxazepin-7-ol, 2,3,4,5-tetrahydro-

-

- インチ: 1S/C9H11NO2/c11-8-1-2-9-7(5-8)6-10-3-4-12-9/h1-2,5,10-11H,3-4,6H2

- InChIKey: AHEPIFWCUQGFQX-UHFFFAOYSA-N

- ほほえんだ: O1C2=CC=C(O)C=C2CNCC1

じっけんとくせい

- 密度みつど: 1.184±0.06 g/cm3(Predicted)

- ふってん: 343.6±42.0 °C(Predicted)

- 酸性度係数(pKa): 10.40±0.20(Predicted)

2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-187779-10.0g |

2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ol |

1217862-64-0 | 10g |

$5774.0 | 2023-06-01 | ||

| Enamine | EN300-187779-0.1g |

2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ol |

1217862-64-0 | 0.1g |

$1183.0 | 2023-09-18 | ||

| Enamine | EN300-187779-1.0g |

2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ol |

1217862-64-0 | 1g |

$1343.0 | 2023-06-01 | ||

| Enamine | EN300-187779-0.25g |

2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ol |

1217862-64-0 | 0.25g |

$1235.0 | 2023-09-18 | ||

| Enamine | EN300-187779-5.0g |

2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ol |

1217862-64-0 | 5g |

$3894.0 | 2023-06-01 | ||

| Enamine | EN300-187779-0.05g |

2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ol |

1217862-64-0 | 0.05g |

$1129.0 | 2023-09-18 | ||

| Enamine | EN300-187779-0.5g |

2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ol |

1217862-64-0 | 0.5g |

$1289.0 | 2023-09-18 | ||

| Enamine | EN300-187779-2.5g |

2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ol |

1217862-64-0 | 2.5g |

$2631.0 | 2023-09-18 | ||

| Enamine | EN300-187779-5g |

2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ol |

1217862-64-0 | 5g |

$3894.0 | 2023-09-18 | ||

| Enamine | EN300-187779-10g |

2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ol |

1217862-64-0 | 10g |

$5774.0 | 2023-09-18 |

2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ol 関連文献

-

1. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

-

Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

1217862-64-0 (2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ol) 関連製品

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬